molecular formula C10H10N2O4 B1626737 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 85160-83-4

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1626737
CAS RN: 85160-83-4
M. Wt: 222.2 g/mol
InChI Key: KGWYDVZSGRHPFK-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is defined by its molecular formula, C10H10N2O4 . For a more detailed analysis of its molecular structure, including bond lengths and angles, a full crystallographic study would be required.


Physical And Chemical Properties Analysis

“2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one” is a solid substance . Its molecular weight is 222.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Continuous Flow Synthesis : The compound is used in the synthesis of functionalized 4H-benzo-[1,4]-oxazin-3-one, involving a nitration/hydrogenation/cyclization sequence. This method addresses the challenges of handling unstable intermediates and hazards associated with nitration in industrial scales, demonstrating an integrated continuous protocol for efficient production (Cantillo et al., 2017).

Chemical Structures and Synthesis Techniques

  • Novel Synthesis Methods : Research has focused on developing new methods for synthesizing 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one and related compounds, indicating their significance in chemical synthesis and the ongoing efforts to improve production efficiency and safety (Du-lin, 2007).

Biological and Medical Research

  • Potential Antimicrobial Agents : This compound and its derivatives have been explored for their antimicrobial properties. Derivatives like substituted triazole functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones show promise as antimicrobial leads, as revealed by molecular docking and in vitro activities (Bollu et al., 2017).

Applications in Herbicide Development

  • Herbicidal Activity : Some derivatives of 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, like flumioxazin, are identified as inhibitors of protoporphyrinogen oxidase and have been optimized for high efficacy and safety to crops, indicating its role in agricultural chemistry (Huang et al., 2005).

Electrochromic and Kinetic Studies

  • Electrochromic Switching : The electrochromic properties and microkinetic behavior of oxazine derivatives, including those similar to 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one, have been studied. These studies highlight the potential of these compounds in electrical stimulation applications, demonstrating versatility in chemical and physical properties (Zhu et al., 2014).

properties

IUPAC Name

2,2-dimethyl-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(2)9(13)11-7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWYDVZSGRHPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510056
Record name 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

85160-83-4
Record name 2,2-Dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-nitrophenol (200 g) in dimethylsulfoxide (1000 mL) was added anhydrous potassium carbonate (269 g) under stirring at 30° C. or lower, then to the mixture was added ethyl 2-bromo-2-methylpropionate (278.4 g) at 30° C. or lower, and the mixture was stirred at 26° C. for 24 hours. To the reaction mixture was added water (2000 mL) at 40° C. or lower, and then stirred at room temperature for 3 hours. The reaction product was collected by filtration, and successively washed with dimethylsulfoxide/water (2:1, 800 mL) and water (3200 mL) to obtain the title compound (348.6 g) as a yellow solid (wet material) (yield: 121%, purity: 96%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
278.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Yield
121%

Synthesis routes and methods II

Procedure details

To a suspension of potassium fluoride (4.71 g) in N,N-dimethylformamide (40 mL) was added 2-amino-5-nitrophenol (5.00 g), and the mixture was stirred at room temperature for 1 hour. To the suspension was added dropwise a solution of ethyl α-bromoisobutyrate (6.33 g) in N,N-dimethylformamide (10 mL) over a period of 20 minutes, and the mixture was stirred at 60° C. for 20 hours. After cooling, to the reaction mixture was added cool, water and the mixture was extracted with ethyl acetate. The organic layer was washed successively with an aqueous 10% HCl solution, water and brine, dried over sodium sulfate and concentrated in vacuo. The resultant residue was suspended in ethyl acetate, and the precipitates were collected by filtration and washed with ethyl acetate to give 2,2-dimethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (2.80 g) as a pale brown powder.
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.33 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

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